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molecular formula O6Ti3 B082121 Trititanium oxide CAS No. 12035-95-9

Trititanium oxide

Cat. No. B082121
M. Wt: 79.87 g/mol
InChI Key: SOQBVABWOPYFQZ-UHFFFAOYSA-N
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Patent
US05527942

Procedure details

Example 1 was repeated at 140° C. with 14.1 g of a granular (4 to 5 mm diameter) titanium dioxide, Calsicat 20503, from the Calsicat company. After 2 h reaction time, the phenol conversion was 7.2%, whereby 0.8 g phenyl chloroformate and 11.0 g diphenyl carbonate were formed. The selectivity to carbonate esters was >99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:9]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10]>[O-2].[O-2].[Ti+4]>[C:9](=[O:10])([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h reaction time
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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